molecular formula C14H10Cl2F3N3O B2945196 4-chloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide CAS No. 2060751-55-3

4-chloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide

Cat. No.: B2945196
CAS No.: 2060751-55-3
M. Wt: 364.15
InChI Key: AQHGXJWVHTUQAV-UHFFFAOYSA-N
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Description

The compound “4-chloro-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide” is a complex organic molecule. It contains a benzohydrazide group attached to a chlorinated pyridine ring with a trifluoromethyl group . This compound is likely to be a part of a larger class of compounds known as trifluoromethylpyridines (TFMPs), which are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The exact synthesis pathway for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzohydrazide group attached to a chlorinated pyridine ring with a trifluoromethyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Characterization

This compound and its related derivatives have been synthesized and characterized, providing foundational knowledge for further application-specific investigations. Notable research includes the synthesis of Schiff base ligands incorporating pyridin-2-ylmethyl benzohydrazide derivatives, which have been applied in creating complex compounds with metals such as iron(II) for studying spin crossover (SCO) phenomena (Li Zhang et al., 2010). These studies delve into the magnetic and photomagnetic properties of the synthesized complexes, offering insights into their potential for advanced material science applications.

Biological Activities

The compound's derivatives have been explored for their biological activities, including their interaction with proteins and potential as anticancer agents. For example, the adsorption of a novel hydrazone derivative on serum albumin has been systematically investigated, revealing insights into the static quenching mechanism and binding processes (Fang-fang Tian et al., 2012). Furthermore, derivatives have been evaluated for their anticancer properties against human breast cancer cell lines, indicating the potential for these compounds in medicinal chemistry and oncology research (E. Mansour et al., 2021).

Catalytic and Antimicrobial Activities

Research has also focused on the catalytic and antimicrobial properties of these compounds. Schiff base ligands derived from pyridine carboxamides have been synthesized and their metal complexes studied for antimicrobial activities, highlighting the potential for these compounds in developing new antimicrobial agents (O. El‐Gammal et al., 2021).

Material Science and Molecular Devices

In the realm of material science and molecular devices, the compound's derivatives have been employed to synthesize chiral macrocyclic or linear pyridine carboxamides, showcasing their utility in creating structures with specific antimicrobial properties (R. Al-Salahi et al., 2010). These studies open avenues for the development of new materials with designed biological activities.

Properties

IUPAC Name

4-chloro-N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N3O/c15-10-3-1-8(2-4-10)13(23)22-21-7-12-11(16)5-9(6-20-12)14(17,18)19/h1-6,21H,7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHGXJWVHTUQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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